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For Researchers, Scientists, and Drug Development Professionals

Dimethoate, scientifically known as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl]

phosphorodithioate, is a widely utilized organophosphate insecticide and acaricide. Its

synthesis involves a multi-step chemical process, primarily centered around the formation of a

key phosphorodithioate intermediate followed by subsequent reactions to introduce the side

chain. This technical guide provides a detailed overview of the primary synthesis pathways of

Dimethoate, complete with experimental protocols, quantitative data, and process

visualizations.

Primary Synthesis Pathway: The
Phosphorodithioate Route
The most common and industrially significant method for synthesizing Dimethoate begins with

the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH). This initial step forms

the crucial intermediate, O,O-dimethyldithiophosphoric acid. This acid is then typically

converted to its sodium salt to facilitate the subsequent reaction. The synthesis can be broadly

categorized into the following key stages:

Formation of O,O-Dimethyldithiophosphoric Acid and its Sodium Salt: Phosphorus

pentasulfide is reacted with methanol to yield O,O-dimethyldithiophosphoric acid. This

intermediate is then neutralized with a sodium base, such as sodium hydroxide, to form

sodium O,O-dimethyldithiophosphate.
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Reaction with N-methyl-2-chloroacetamide: The sodium salt of O,O-dimethyldithiophosphoric

acid is then reacted with N-methyl-2-chloroacetamide. This step couples the

phosphorodithioate group with the acetamide side chain.

Aminolysis to Yield Dimethoate: In some described variations of this pathway, the product

from the previous step undergoes aminolysis with methylamine to yield the final Dimethoate

product. However, many protocols describe the direct formation of Dimethoate from the

reaction of sodium O,O-dimethyldithiophosphate with N-methyl-2-chloroacetamide.

A Chinese patent (CN107955034B) details a process that involves reacting phosphorus

pentasulfide and methanol to generate O,O-dimethyl dithiophosphate, which is then used for

salt formation. This sodium salt is subsequently reacted with methyl chloroacetate. The

resulting intermediate then undergoes an aminolysis reaction with methylamine at a low

temperature (-10 to 2°C) to produce Dimethoate.[1] Another patent (CN1702074A) describes a

similar process where a phosphate ester intermediate is synthesized from a microcosmic salt

(such as a sodium salt) and methyl chloroacetate, which then reacts with methylamine.[2]

Experimental Protocols
Step 1: Synthesis of Sodium O,O-Dimethyldithiophosphate

A detailed industrial process for preparing O,O-dimethyldithiophosphoric acid and its alkaline

salts is outlined in US Patent 4049755A. This process involves reacting phosphorus

pentasulfide with methanol in a toluene diluent at temperatures between 60-75°C for 30-60

minutes. The resulting toluene solution of the acid is then neutralized with an aqueous solution

of an alkaline hydroxide to obtain the salt.[3]

Reaction: P₂S₅ + 4CH₃OH → 2(CH₃O)₂P(S)SH + H₂S

Neutralization: (CH₃O)₂P(S)SH + NaOH → (CH₃O)₂P(S)SNa + H₂O

Step 2 & 3: Synthesis of Dimethoate

A Chinese patent (CN1702074A) provides specific conditions for the subsequent steps. A 35%

solution of the sodium salt in a solvent like isopropanol is heated to 55 ± 5°C, to which methyl

chloroacetate is added dropwise over 1-2 hours. After cooling to -10 to 0°C, a solution of
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methylamine is added, and the reaction is incubated for 75-150 minutes. The solvent is then

removed to obtain the final product.[2]

Reaction: (CH₃O)₂P(S)SNa + ClCH₂C(O)NHCH₃ → (CH₃O)₂P(S)SCH₂C(O)NHCH₃ + NaCl

Quantitative Data
The following table summarizes key quantitative data gathered from various sources for the

primary synthesis pathway.

Parameter Value Source

Step 1: O,O-

Dimethyldithiophosphoric Acid

Synthesis

Reaction Temperature 60-75°C US4049755A[3]

Reaction Time 30-60 minutes US4049755A[3]

Solvent Toluene US4049755A[3]

Step 2 & 3: Dimethoate

Synthesis

Reaction Temperature

(Intermediate Formation)
55-60°C CN1702074A[2]

Reaction Time (Intermediate

Formation)
1-2 hours CN1702074A[2]

Reaction Temperature

(Aminolysis)
-10 to 0°C CN1702074A[2]

Reaction Time (Aminolysis) 75-150 minutes CN1702074A[2]

Overall Yield (from sodium

salt)
86.9% CN1702074A[2]

Purity >90% CN1702074A[2]
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Synthesis Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the logical flow of the

primary synthesis pathway for Dimethoate.
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Caption: Primary synthesis pathway of Dimethoate.

Alternative Synthesis Approaches
While the phosphorodithioate route is predominant, alternative methods for the synthesis of

organophosphates exist and could potentially be adapted for Dimethoate production. These

often involve different phosphorus-containing starting materials or alternative coupling

strategies. Research into novel synthetic routes is ongoing, often focusing on improving yield,

reducing byproducts, and utilizing greener reagents and catalysts.

It is important to note that technical grade Dimethoate is typically 93-95% pure, with major

impurities including O,O-dimethyl S-methylphosphorodithioate and O,O,S-trimethyl

phosphorodithioate.[4] The purification of the final product is a critical step in the manufacturing

process to ensure the desired quality and to minimize the presence of more toxic impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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